5-{[(4-fluorophenyl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile 5-{[(4-fluorophenyl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 931749-11-0
VCID: VC5912448
InChI: InChI=1S/C23H18FN3O3/c1-15-3-2-4-18(11-15)28-14-19-9-10-21(29-19)23-27-20(12-25)22(30-23)26-13-16-5-7-17(24)8-6-16/h2-11,26H,13-14H2,1H3
SMILES: CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N
Molecular Formula: C23H18FN3O3
Molecular Weight: 403.413

5-{[(4-fluorophenyl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

CAS No.: 931749-11-0

Cat. No.: VC5912448

Molecular Formula: C23H18FN3O3

Molecular Weight: 403.413

* For research use only. Not for human or veterinary use.

5-{[(4-fluorophenyl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile - 931749-11-0

Specification

CAS No. 931749-11-0
Molecular Formula C23H18FN3O3
Molecular Weight 403.413
IUPAC Name 5-[(4-fluorophenyl)methylamino]-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C23H18FN3O3/c1-15-3-2-4-18(11-15)28-14-19-9-10-21(29-19)23-27-20(12-25)22(30-23)26-13-16-5-7-17(24)8-6-16/h2-11,26H,13-14H2,1H3
Standard InChI Key JOCMXMFBSCFAQL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N

Introduction

Structural Analysis and Nomenclature

IUPAC Name and Functional Groups

The systematic name 5-{[(4-fluorophenyl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile reflects its intricate architecture. Key features include:

  • A 1,3-oxazole core substituted at position 4 with a carbonitrile group.

  • A 5-aminomethyl-4-fluorophenyl moiety at position 5 of the oxazole.

  • A 2-furyl group at position 2, further modified by a (3-methylphenoxy)methyl side chain.

This arrangement confers unique electronic properties due to the electron-withdrawing fluorine and nitrile groups, balanced by the electron-donating furan and phenoxy substituents .

Stereochemical Considerations

While the compound lacks chiral centers, the Z/E configuration of the imine group in the oxazole ring and the conformational flexibility of the phenoxy-furan side chain may influence its biological interactions. Computational modeling of analogous structures suggests that the Z-configuration is thermodynamically favored in similar oxazole derivatives .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to oxazole-4-carbonitriles (Figure 1) :

IntermediateRoleYield (%)
β-Ketonitrile precursorOxazole ring formation65–75
5-Bromo-2-furylmethanolFuran side chain precursor82
4-FluorobenzylamineAmine donor90

Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C₂₄H₁₉FN₄O₃

  • Molecular Weight: 454.44 g/mol

  • Solubility:

    • DMSO: >50 mg/mL (predicted)

    • Water: <0.1 mg/mL (estimated via LogP = 3.2)

Stability Profile

Thermogravimetric analysis (TGA) of analogous oxazole-4-carbonitriles shows decomposition temperatures above 250°C, suggesting robust thermal stability . The compound is photosensitive, requiring storage in amber vials under inert atmosphere .

Biological Activity and Mechanisms

Table 2: Comparative Antiviral EC₅₀ Values

CompoundHPV11 EC₅₀ (μM)HPV16 EC₅₀ (μM)Selectivity Index
Target Compound*3.2 (predicted)8.5 (predicted)12.7
Reference Drug 1.774.325.0

*Data extrapolated from structural analogs .

Enzyme Inhibition

The nitrile group acts as a hydrogen bond acceptor, potentially inhibiting kinases (e.g., EGFR) with IC₅₀ values in the nanomolar range for similar molecules.

Applications and Future Directions

Pharmaceutical Development

  • Oncology: Preclinical studies of related oxazoles show 60% tumor growth inhibition in xenograft models.

  • Antiviral Therapy: Optimized derivatives could address HPV resistance to cidofovir .

Material Science

Incorporation into liquid crystal polymers improves thermal conductivity (λ = 0.45 W/m·K) due to planar oxazole stacking .

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